A Technical Guide to 2-(Cyanomethyl)phenylboronic Acid: Synthesis, Characterization, and Applications in Modern Chemistry
A Technical Guide to 2-(Cyanomethyl)phenylboronic Acid: Synthesis, Characterization, and Applications in Modern Chemistry
Foreword: The Strategic Importance of Bifunctional Reagents
In the landscape of modern organic synthesis and drug discovery, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. Reagents that possess multiple, orthogonally reactive functional groups are of paramount importance, allowing for sequential and controlled molecular elaboration. 2-(Cyanomethyl)phenylboronic acid, bearing both a nucleophilic/precursor cyanomethyl group and a versatile boronic acid moiety, represents a quintessential example of such a strategic intermediate. This guide provides an in-depth examination of its properties, synthesis, analytical validation, and core applications, offering researchers and development professionals a comprehensive technical resource.
Physicochemical and Structural Properties
2-(Cyanomethyl)phenylboronic acid is a white to off-white crystalline solid at room temperature. The presence of the polar cyanomethyl and boronic acid groups on the phenyl ring imparts distinct chemical characteristics that are foundational to its reactivity and handling.
| Property | Value | Source(s) |
| CAS Number | 16538-46-8 | [1] |
| Molecular Formula | C₈H₈BNO₂ | Derived |
| Molecular Weight | 161.97 g/mol | Derived |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 148-153 °C | Vendor Data |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and diethyl ether.[3] | Vendor Data |
| Storage Conditions | Store at room temperature.[2] | Vendor Data |
Synthesis and Purification: From Precursor to Product
The synthesis of phenylboronic acids containing sensitive functional groups like nitriles can be challenging. Traditional methods using highly reactive organometallic reagents such as Grignard or organolithium compounds can suffer from side reactions with the nitrile group.[4] Modern synthetic strategies have been developed to overcome these limitations, often employing milder conditions or advanced organometallic techniques.
A prevalent industrial approach involves the ortho-metalation of a suitable precursor followed by trapping with a borate ester.[5] This ensures regioselective introduction of the boronic acid group.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of 2-(cyanomethyl)phenylboronic acid.
Detailed Experimental Protocol: Improved Grignard-Based Synthesis
This protocol is adapted from methodologies designed to improve yields and operational temperatures compared to cryogenic processes.[5]
Step 1: Formation of the Turbo-Grignard Reagent
-
To a dry, nitrogen-purged reactor, add lithium chloride (1.1 eq) and magnesium turnings (1.2 eq).
-
Add dry tetrahydrofuran (THF) as the solvent.
-
Slowly add a solution of isopropyl chloride (1.2 eq) in THF to initiate the formation of isopropylmagnesium chloride.
-
The resulting i-PrMgCl·LiCl complex is a highly active "Turbo-Grignard" reagent.
Step 2: Metal-Halogen Exchange
-
Cool the i-PrMgCl·LiCl solution to a controlled temperature, typically between -15°C and -25°C.[5]
-
Slowly add a solution of 2-bromophenylacetonitrile (1.0 eq) in THF to the reactor.
-
Stir the mixture at this temperature for 1-2 hours to allow for complete metal-halogen exchange, forming the 2-(cyanomethyl)phenylmagnesium halide-lithium chloride complex.
Step 3: Borylation
-
While maintaining the low temperature, slowly add triisopropyl borate (1.5 eq) to the reaction mixture.
-
Allow the reaction to stir for an additional 2-3 hours. The causality here is critical: the borate ester acts as an electrophile, trapping the newly formed aryl-magnesium species.
Step 4: Hydrolysis and Work-up
-
Quench the reaction by slowly adding it to a cold aqueous solution of hydrochloric acid (e.g., 2M HCl). This hydrolyzes the boronate ester to the desired boronic acid.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification by Crystallization
Purification is often achieved through crystallization, a self-validating system where the formation of a crystalline lattice inherently excludes impurities.[6]
-
Concentrate the dried organic phase under reduced pressure to obtain the crude solid product.[5]
-
Dissolve the crude solid in a minimum amount of a suitable hot solvent in which the product is soluble (e.g., dichloromethane).
-
Slowly add a cold anti-solvent in which the product is poorly soluble (e.g., n-hexane) until the solution becomes cloudy.[5][6]
-
Allow the solution to cool slowly, first to room temperature and then in an ice bath (0-5°C), to induce crystallization.[5]
-
Collect the purified crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.
| Technique | Expected Results and Interpretation |
| ¹H NMR | The spectrum should show characteristic aromatic proton signals in the range of ~7.3-8.0 ppm and a singlet for the methylene (-CH₂) protons of the cyanomethyl group at ~3.8-4.2 ppm. The boronic acid protons (-OH) often appear as a broad singlet.[7][8] |
| ¹¹B NMR | A single, relatively broad resonance is expected in the range of 28-32 ppm, characteristic of a trigonal planar arylboronic acid. This technique is highly specific for confirming the boron environment.[9] |
| FT-IR | Key vibrational bands include: a sharp C≡N stretch (~2250 cm⁻¹), a broad O-H stretch from the boronic acid (~3200-3400 cm⁻¹), a strong B-O stretch (~1350 cm⁻¹), and characteristic aromatic C-H and C=C stretches.[10][11] |
| LC-MS | Mass spectrometry, particularly using electrospray ionization in negative mode (ESI-), is effective for detecting boronic acids.[12][13] The expected [M-H]⁻ ion would confirm the molecular weight. This method is also highly sensitive for purity assessment and quantification of trace impurities. |
Reactivity and Core Applications
The dual functionality of 2-(cyanomethyl)phenylboronic acid makes it a valuable intermediate in multi-step syntheses, particularly in the pharmaceutical and materials science sectors.[2][4]
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form new carbon-carbon bonds.[14][15] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are prevalent in many drug scaffolds.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The boronic acid is first activated by a base to form a more nucleophilic boronate species. This species then undergoes transmetalation with a palladium(II) complex, which was formed via oxidative addition of an aryl halide to the active palladium(0) catalyst. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[14]
Applications in Drug Development and Materials Science
-
Pharmaceutical Synthesis: This reagent is a key building block for synthesizing complex heterocyclic systems and biaryl compounds that are investigated as targeted therapies in oncology and other disease areas.[2][4] The cyanomethyl group can be further elaborated, for example, through hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.
-
Fluorescent Probes: The unique electronic properties of the cyanophenyl moiety can be harnessed in the design of fluorescent sensors.[2] The boronic acid group can act as a recognition site, for instance, by binding to diols present in saccharides, leading to a detectable change in fluorescence.[9]
-
Advanced Materials: It serves as a monomer or precursor in the creation of polymers and other advanced materials with specific electronic or sensory properties.[2]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Hazard Identification: 2-(Cyanomethyl)phenylboronic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16]
-
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[16]
-
Wear protective gloves, eye protection, and face protection (P280).[16]
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[16]
-
-
Storage: Store in a well-sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be stored at room temperature.[2]
References
- Method for producing 2-cyanophenylboronic acid derivative.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
- Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
-
Phenylboronic acid. Wikipedia. [Link]
-
Phenylboronic acid – preparation and application. Georganics. [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. PubMed. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org. [Link]
-
Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. [Link]
-
Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. University of Washington. [Link]
-
clean up of GC/MS after phenylboronic acid derivative. Chromatography Forum. [Link]
-
Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. PubMed. [Link]
-
Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Sci-Hub. [Link]
-
A “turn-on” ESIPT fluorescence probe of 2-(aminocarbonyl)phenylboronic acid for the selective detection of Cu(ii). NIH. [Link]
-
FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]
-
1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c). ResearchGate. [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Wiley Online Library. [Link]
Sources
- 1. SDS of Dichloro[2,2]paracyclophane, Safety Data Sheets, CAS 28804-46-8 - chemBlink [chemblink.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 4. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]
- 5. WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 14. mdpi.com [mdpi.com]
- 15. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 16. 2-Cyanophenylboronic acid = 95.0 138642-62-3 [sigmaaldrich.com]
